molecular formula C26H21N3O4 B2912680 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 1049187-22-5

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Katalognummer B2912680
CAS-Nummer: 1049187-22-5
Molekulargewicht: 439.471
InChI-Schlüssel: GAPCYOKMVDLLIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have significant effects on the cardiovascular and respiratory systems. In

Wirkmechanismus

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 works by binding to the heme group of sGC and increasing its sensitivity to nitric oxide (NO), which leads to increased production of cGMP. This, in turn, leads to vasodilation and reduced blood pressure. 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 also has anti-inflammatory and anti-proliferative effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of various pro-inflammatory and pro-proliferative genes.
Biochemical and Physiological Effects:
2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been shown to have significant effects on the cardiovascular and respiratory systems. It leads to vasodilation and reduced blood pressure by increasing the production of cGMP. 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 also has anti-inflammatory and anti-proliferative effects by inhibiting the activation of NF-κB and reducing the expression of various pro-inflammatory and pro-proliferative genes. In addition, 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been shown to have a protective effect on the heart and lungs by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC stimulator, which makes it a useful tool for studying the effects of sGC activation. 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve sustained effects. In addition, 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272. One area of interest is the potential therapeutic applications of 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 in cancer treatment. 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which make it a potential therapeutic agent for cancer treatment. Another area of interest is the development of more potent and selective sGC stimulators that can achieve sustained effects in vivo. Finally, there is also interest in exploring the potential role of sGC activation in other diseases such as neurodegenerative diseases and diabetes.

Synthesemethoden

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 can be synthesized by reacting 4-(6-methoxypyridazin-3-yl)aniline with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-(4-aminophenyl)acetamide to obtain the final product, 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, cardiovascular diseases, and cancer. It has been shown to have a significant effect on the cardiovascular system by increasing the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and reduced blood pressure. In addition, 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-32-25-16-15-23(28-29-25)18-7-11-21(12-8-18)27-24(30)17-33-22-13-9-20(10-14-22)26(31)19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCYOKMVDLLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.